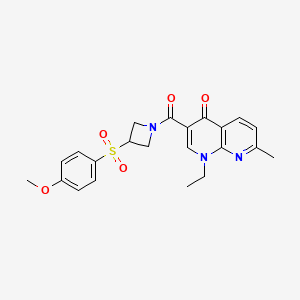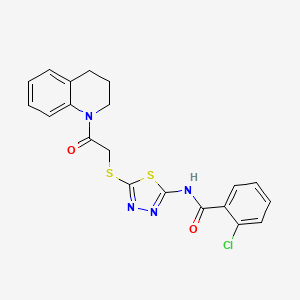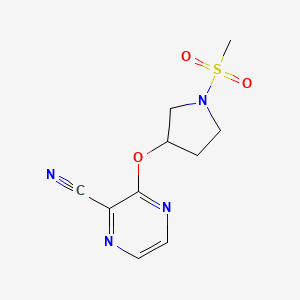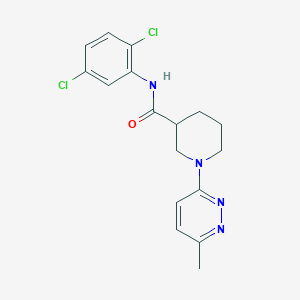
1-ethyl-3-(3-((4-methoxyphenyl)sulfonyl)azetidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of azetidines, which is a part of the compound, can be achieved via visible-light-mediated intermolecular [2+2] photocycloadditions . This approach utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates . The reactivity of this class of oximes can be harnessed via the triplet energy transfer from a commercially available iridium photocatalyst and allows for [2+2] cycloaddition with a wide range of alkenes .Aplicaciones Científicas De Investigación
Synthetic Methods and Chemical Reactions
Nucleotide Synthesis Enhancements : The use of protection groups in nucleotide synthesis is crucial for the development of oligodeoxyribonucleotides. For example, the (2-dansylethoxy)carbonyl group has been employed for protecting the amino functions of aglycone residues, indicating a methodology that could potentially be applicable for the synthesis of compounds with similar structural motifs to the compound (Wagner & Pfleiderer, 1997).
Solvatochromic Probes for Organic Liquids : Compounds with solvatochromic properties, such as those derived from bis(phenyl-ethynyl)-2-naphthyl with azetidine as an electron-donating unit, demonstrate exceptional capability to distinguish between structurally relevant organic liquids. This suggests that modifications of the core compound might yield new materials with potential applications in chemical sensing and environmental monitoring (Liu et al., 2016).
Azetidine-Based Amino Acid Derivatives : Research into aziridinyl anions for synthesizing enantiomerically pure α- and β-amino acid derivatives showcases the versatility of azetidine and related structures in creating biologically active molecules, which could lead to novel therapeutic agents or biochemical tools (Satoh & Fukuda, 2003).
Potential Therapeutic Applications
Antibacterial Agents : The synthesis and evaluation of 1,8-naphthyridine derivatives for antibacterial activity highlight the potential of such compounds in the development of new antibiotics. This suggests that structural analogs of the compound could be explored for their antimicrobial properties (Egawa et al., 1984).
Anticancer Agents : Studies on derivatives of naproxen, incorporating structures similar to the compound of interest, have shown promising anticancer activity. This indicates a potential pathway for developing anticancer therapeutics by exploring modifications of this compound (Han et al., 2018).
Propiedades
IUPAC Name |
1-ethyl-3-[3-(4-methoxyphenyl)sulfonylazetidine-1-carbonyl]-7-methyl-1,8-naphthyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S/c1-4-24-13-19(20(26)18-10-5-14(2)23-21(18)24)22(27)25-11-17(12-25)31(28,29)16-8-6-15(30-3)7-9-16/h5-10,13,17H,4,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMPYXMSWOCWKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)N3CC(C3)S(=O)(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-(3-((4-methoxyphenyl)sulfonyl)azetidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(furan-2-yl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one](/img/structure/B2438633.png)
![N-([2,2'-bifuran]-5-ylmethyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2438634.png)

![7-Methyl-4,5-dihydro-thieno[2,3-c]pyridine](/img/structure/B2438638.png)

![[4-(1-Adamantyl)-2-nitrophenyl]amine](/img/structure/B2438641.png)


![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2438646.png)


![Tert-butyl 4-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B2438651.png)

![1-Piperidin-1-yl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2438653.png)